molecular formula C18H23N3O6S B2435983 4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine CAS No. 943105-50-8

4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine

Cat. No.: B2435983
CAS No.: 943105-50-8
M. Wt: 409.46
InChI Key: DWNIYROORARTIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine is a useful research compound. Its molecular formula is C18H23N3O6S and its molecular weight is 409.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,5-dimethyl-4-morpholin-4-ylsulfonylpyrazol-1-yl)-2-(4-methoxyphenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O6S/c1-13-18(28(23,24)20-8-10-26-11-9-20)14(2)21(19-13)17(22)12-27-16-6-4-15(25-3)5-7-16/h4-7H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNIYROORARTIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)COC2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-({1-[(4-methoxyphenoxy)acetyl]-3,5-dimethyl-1H-pyrazol-4-yl}sulfonyl)morpholine is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound can be described as follows:

  • Core Structure : The compound features a morpholine ring, which is known for its role in enhancing solubility and bioavailability.
  • Functional Groups : The presence of a pyrazole moiety and a methoxyphenoxy acetyl group suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with similar structures have been shown to enhance the efficacy of β-lactam antibiotics against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Klebsiella aerogenes .

Table 1: Antimicrobial Efficacy of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)Mechanism of Action
4-Phenylbenzylidene derivativeMRSA8Inhibition of PBP2a
Morpholine-imidazolone derivativesKlebsiella aerogenes16Efflux pump inhibition

Cytotoxicity Studies

Cytotoxicity assessments are crucial in determining the safety profile of new compounds. Preliminary studies indicate that certain morpholine derivatives may exhibit cytotoxic effects at concentrations required for antimicrobial activity. For example, derivatives tested on human liver carcinoma cells (HepG2) showed significant toxicity .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Bacterial Cell Wall Synthesis : Similar compounds have been shown to interact with penicillin-binding proteins (PBPs), crucial for bacterial cell wall integrity.
  • Efflux Pump Inhibition : The ability to inhibit efflux pumps like AcrAB-TolC enhances the effectiveness of existing antibiotics against resistant strains .

Case Studies

A notable case study involved the evaluation of a morpholine derivative in combination with β-lactam antibiotics against MRSA strains. The study demonstrated that the addition of the compound significantly reduced the minimum inhibitory concentration (MIC) required for antibiotic efficacy, showcasing its potential as an adjuvant therapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.